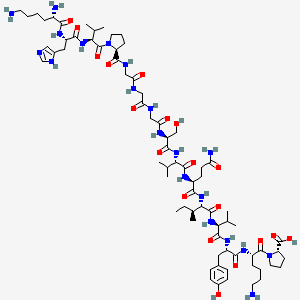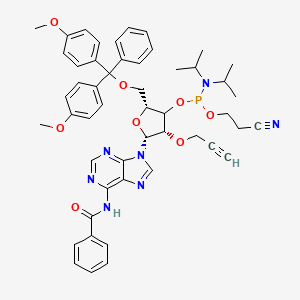
Urease-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urease-IN-5 is a potent inhibitor of the enzyme urease, which plays a critical role in the hydrolysis of urea into ammonia and carbon dioxide. Urease is a nickel-dependent enzyme found in various organisms, including bacteria, fungi, algae, and plants. The inhibition of urease is significant in medical and agricultural fields due to its involvement in pathogenicity and soil nitrogen cycles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urease-IN-5 typically involves multi-step organic synthesis. The process begins with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Urease-IN-5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Urease-IN-5 has diverse applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigates the role of urease in microbial pathogenicity and plant physiology.
Medicine: Potential therapeutic agent for treating infections caused by urease-producing bacteria.
Industry: Applied in agriculture to manage soil nitrogen levels and reduce ammonia volatilization.
Mecanismo De Acción
Urease-IN-5 exerts its effects by binding to the active site of urease, preventing the enzyme from catalyzing the hydrolysis of urea. This binding involves coordination with the nickel ions in the active site, disrupting the enzyme’s function. The inhibition of urease leads to a decrease in ammonia production, which is beneficial in both medical and agricultural contexts .
Comparación Con Compuestos Similares
Acetohydroxamic Acid: Another urease inhibitor used clinically but with different binding mechanisms.
Fluoroquinolones: Broad-spectrum antibiotics that also inhibit bacterial urease.
Uniqueness of Urease-IN-5: this compound is unique due to its high specificity and potency in inhibiting urease. Unlike other inhibitors, it has a lower risk of side effects and can be used in various applications without significant toxicity .
Propiedades
Fórmula molecular |
C16H20N2O3S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-benzyl-2-(3-butyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C16H20N2O3S/c1-2-3-9-18-15(20)13(22-16(18)21)10-14(19)17-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,19) |
Clave InChI |
XHNDFOUMYFSXKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C(SC1=O)CC(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/structure/B12390429.png)

![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)
![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)

![(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one](/img/structure/B12390480.png)



![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)

![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)
